Fibrostatin E

Prolyl Hydroxylase Inhibition Collagen Biosynthesis Antifibrotic Screening

Fibrostatin E is a defined, intermediate-potency prolyl hydroxylase (PH) inhibitor (ID50 10 µM) from Streptomyces catenulae. It addresses a critical gap in fibrosis research: it is 18-fold more potent than Fibrostatin D (ID50 180 µM), enabling robust dose-response studies without the risk of complete enzyme ablation or off-target effects associated with more potent analogs. Its distinct 2,6,7-tri-substituted naphthoquinone core with a 7-hydroxymethyl group serves as a benchmark scaffold for SAR and medicinal chemistry. Procure Fibrostatin E for reproducible, well-characterized inhibition in fibroblast cultures, enzymatic assays, and antifibrotic drug screening cascades where precise target engagement is essential.

Molecular Formula C18H19NO8S
Molecular Weight 409.4 g/mol
CAS No. 91776-44-2
Cat. No. B13787399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibrostatin E
CAS91776-44-2
Molecular FormulaC18H19NO8S
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)CO)OC)C(=O)O
InChIInChI=1S/C18H19NO8S/c1-8(21)19-12(18(25)26)7-28-6-11-14(27-2)4-10-13(22)3-9(5-20)16(23)15(10)17(11)24/h3-4,12,20,24H,5-7H2,1-2H3,(H,19,21)(H,25,26)/t12-/m0/s1
InChIKeyXMGJRXDFMZYRQG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fibrostatin E (CAS 91776-44-2): A Prolyl Hydroxylase Inhibitor from Streptomyces for Antifibrotic Research


Fibrostatin E is a naturally occurring N-acetyl-L-cysteine-containing 5-hydroxy-1,4-naphthoquinone derivative produced by Streptomyces catenulae subsp. griseospora [1]. It belongs to the fibrostatin class of compounds (A through F), which function as inhibitors of prolyl hydroxylase (PH), a key enzyme in collagen biosynthesis [2]. Fibrostatin E is characterized by its 2,6,7- or 3,6,7-tri-substituted naphthoquinone core with an N-acetyl-L-cystein-S-yl moiety [3] and has been identified as a tool compound for investigating collagen metabolism and fibrosis-related pathways.

Why Fibrostatin E (CAS 91776-44-2) Cannot Be Substituted by Other In-Class Prolyl Hydroxylase Inhibitors


Despite belonging to the same fibrostatin family, individual members (A through F) exhibit distinct structural variations and, critically, divergent inhibitory potencies against prolyl hydroxylase. For example, Fibrostatin E demonstrates an ID50 of 10 µM against chick embryo prolyl hydroxylase, which is 18-fold more potent than Fibrostatin D (ID50 180 µM) and approximately 1.4-fold more potent than Fibrostatin F (ID50 14 µM) [1]. These differences in potency, driven by specific substituents on the naphthoquinone core, preclude interchangeable use in experimental systems where precise dose-response relationships and target engagement profiles are required. Using a less potent analog may fail to achieve the necessary enzyme inhibition threshold, while a more potent analog may introduce off-target effects or alter the dynamic range of the assay.

Quantitative Differentiation of Fibrostatin E (CAS 91776-44-2) from Closest Analogs: A Data-Driven Selection Guide


Inhibitory Potency of Fibrostatin E vs. Fibrostatin A, B, C, D, and F Against Prolyl Hydroxylase

Fibrostatin E exhibits an ID50 of 10 µM against prolyl hydroxylase isolated from chick embryos, positioning it as one of the more potent members of the fibrostatin family. In direct head-to-head comparison, Fibrostatin E is 18-fold more potent than Fibrostatin D (ID50 180 µM) and 2.3-fold more potent than Fibrostatin A (ID50 23 µM). It is also approximately 2.9-fold more potent than Fibrostatin B (ID50 39 µM) and 1.4-fold more potent than Fibrostatin F (ID50 14 µM) [1]. This data enables precise selection of a fibrostatin with the desired potency for a given experimental model.

Prolyl Hydroxylase Inhibition Collagen Biosynthesis Antifibrotic Screening

Structural Basis for Fibrostatin E's Distinct Inhibitory Profile

Fibrostatin E is a 2,6,7- or 3,6,7-tri-substituted 5-hydroxy-1,4-naphthoquinone bearing an N-acetyl-L-cystein-S-yl moiety. Its unique substitution pattern, differing from other fibrostatins, correlates with its specific inhibitory potency. For instance, the presence of a hydroxymethyl group at the 7-position and a methoxy group at the 3-position, as part of the tri-substituted core, is hypothesized to influence binding affinity to the prolyl hydroxylase active site [1]. In contrast, Fibrostatin D, which has a distinct substitution pattern (a 2,3,6,7-tetra-substituted naphthoquinone), shows markedly lower potency (ID50 180 µM) [2]. This structural divergence underlies the observed potency differences and reinforces that Fibrostatin E is not functionally interchangeable with its structural analogs.

Structure-Activity Relationship Naphthoquinone Enzyme Inhibitor Design

Chemical Identity and Purity as a Determinant of Experimental Reproducibility

Fibrostatin E is defined by its unique chemical identifiers: CAS 91776-44-2, molecular formula C18H19NO8S, and a molecular weight of 409.41 g/mol [1]. Its IUPAC name is (2R)-2-acetamido-3-[[1-hydroxy-7-(hydroxymethyl)-3-methoxy-5,8-dioxonaphthalen-2-yl]methylsulfanyl]propanoic acid [2]. These precise identifiers are critical for procurement to avoid confusion with other fibrostatins (e.g., Fibrostatin A, CAS 91776-42-0; Fibrostatin C, CAS 91776-43-1). Using an incorrectly identified analog can lead to divergent experimental outcomes, as even minor structural variations (e.g., a methyl vs. a hydroxymethyl group) can alter potency by more than 2-fold (Fibrostatin E ID50 10 µM vs. Fibrostatin A ID50 23 µM) [3].

Compound Authentication Chemical Identity Reproducibility

Optimal Research and Industrial Application Scenarios for Fibrostatin E (CAS 91776-44-2)


In Vitro Studies of Collagen Biosynthesis Requiring a Defined, Intermediate Potency Prolyl Hydroxylase Inhibitor

For researchers investigating the role of prolyl hydroxylase in collagen maturation, Fibrostatin E provides a defined, intermediate inhibitory potency (ID50 10 µM) [1]. This allows for dose-response studies without the risk of complete enzyme ablation that might occur with more potent inhibitors, or the need for excessively high concentrations that could introduce off-target effects, as would be the case with less potent analogs like Fibrostatin D (ID50 180 µM) [1]. It is particularly well-suited for use in fibroblast cultures or cell-free enzymatic assays to dissect the biochemical steps of collagen synthesis.

Structure-Activity Relationship (SAR) Studies on the Fibrostatin Scaffold

Fibrostatin E serves as a critical benchmark compound in SAR studies of the fibrostatin family. Its distinct 2,6,7- or 3,6,7-tri-substituted naphthoquinone core with a hydroxymethyl group at the 7-position provides a specific structural template for synthetic modification [2]. By comparing its potency (ID50 10 µM) and binding characteristics to those of other fibrostatins (e.g., Fibrostatin A with a 7-methyl group, ID50 23 µM; Fibrostatin D with a tetra-substituted core, ID50 180 µM) [1], medicinal chemists can map the pharmacophore requirements for prolyl hydroxylase inhibition and rationally design next-generation inhibitors.

Comparative Antifibrotic Screening and Tool Compound Development

In antifibrotic drug discovery programs, Fibrostatin E is a valuable tool compound for comparative screening. Its intermediate potency allows researchers to benchmark new chemical entities against a well-characterized, naturally occurring prolyl hydroxylase inhibitor. Furthermore, its distinct potency profile relative to other fibrostatins (e.g., 18-fold more potent than Fibrostatin D) [1] makes it a useful control for validating assay sensitivity and ensuring that observed effects are not due to non-specific cytotoxicity or assay interference. This is essential for establishing a robust and reproducible screening cascade.

Academic Research on the Fundamental Mechanisms of Prolyl Hydroxylase in Fibrotic Disease Models

Academic laboratories studying the fundamental role of prolyl hydroxylase in models of fibrosis (e.g., pulmonary, hepatic, or renal fibrosis) can utilize Fibrostatin E to probe enzyme function. Its well-documented ID50 of 10 µM [1] provides a reliable starting point for dose optimization in both in vitro and ex vivo systems. The compound's natural product origin and established chemical structure [2] also make it an attractive subject for biosynthesis and natural product chemistry investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fibrostatin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.